Erionite

Descripción

Propiedades

Key on ui mechanism of action |

... To investigate the possible molecular mechanisms of erionite-induced toxicity and carcinogenesis and whether cationic content of erionite fibers was important, we examined c-fos and c-jun mRNA levels, activator protein-1 (AP-1) binding to DNA, and changes in cell proliferation and apoptosis in rat pleural mesothelial (RPM) cells exposed to different cation-substituted erionite fibers or crocidolite asbestos at various concentrations (1, 5, or 10 ug/sq cm dish) at time periods from 8 to 48 hr after addition of minerals. c-fos mRNA levels in cells exposed to equal weight concentrations of various erionites and crocidolite fibers were increased comparably. When compared to other fibers, Na-erionite caused significantly increased levels of c-jun mRNA at lower mass concentrations (1 and 5 ug/sq cm) than crocidolite asbestos, but comparable AP-1 binding to DNA. In comparison to untreated controls, numbers of RPM cells incorporating 5'-bromodeoxyuridine (BrdU) were increased dramatically after exposure to asbestos or Na-erionite at 5 and 10 ug/sq cm. Significant dose-dependent increases in apoptosis were observed with asbestos at all time points, whereas erionites failed to induce apoptosis at 8 or 24 hr, with minimal induction at higher concentrations than asbestos at 48 hr. These data suggest that erionite increases the balance between cell proliferation (and/or abnormal DNA repair) and apoptosis, a normal mechanism of elimination of transformed or proliferating cells. ... Previous studies have shown that erionite induced malignant pleural mesothelioma (MPM) has different biological behavior than asbestos induced MPM. Although impaired apoptosis has been implicated in tumor biology, the relationship between the type of environmental exposure and apoptosis has not yet been evaluated in MPM. The purpose of this study was to determine the expression of apoptosis regulating proteins and their prognostic significance in erionite and asbestos induced MPM. Thirty-five patients with MPM (16 erionite and 19 asbestos induced), and 17 patients with adenocarcinoma were comparatively evaluated. Expression of Bcl-2, Bax, Fas and Fas Ligand, were assessed by immunohistochemistry. Bcl-2 and Fas did not stain in almost all specimens. The staining extension of Bax was 13.75 +/- 19.27%, 5.89 +/- 14.51% and 7.38 +/- 14.53% for erionite and asbestos induced MPM and adenocarcinoma, respectively (p = 0.566). The staining extension of Fas Ligand was 26.87 +/- 31.87%, 46.10 +/- 37.30% and 26.47 +/- 23.23% for erionite and asbestos induced MPM, and adenocarcinoma, respectively (p = 0.123). Bax negative patients in erionite group had longer survival than Bax positive patients (18 months versus 14 months) (p = 0.06). Fas Ligand positive patients showed statistically better survival than Fas Ligand negative patients in all MPM group (15 months versus 12 months) (p = 0.05). Although all proteins expressed in similar extension in all samples, Bax staining displayed an inverse relation with survival in erionite group. This may implicate a difference in Bax functioning in erionite induced MPM. However, Fas Ligand may be functionally intact to reduce tumor survival. |

|---|---|

Número CAS |

12510-42-8 |

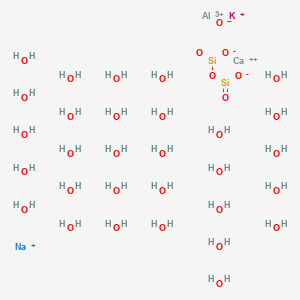

Fórmula molecular |

AlCaH60KNaO36Si2+3 |

Peso molecular |

821.77 g/mol |

Nombre IUPAC |

aluminum;calcium;potassium;sodium;oxido-[oxido(oxo)silyl]oxy-oxosilane;oxygen(2-);triacontahydrate |

InChI |

InChI=1S/Al.Ca.K.Na.O5Si2.30H2O.O/c;;;;1-6(2)5-7(3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;30*1H2;/q+3;+2;2*+1;-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;-2 |

Clave InChI |

AQTSNQQRPNNYRB-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |

SMILES canónico |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |

Color/Form |

Hexagonal, cage-like structure composed of a framework of linked (Si,Al)O4 tetrahedra White prismatic crystals in radiating groups and occurs in a fibrous form Color varies from white to clear and it looks like transparent, glass-like fibers |

Densidad |

Specific gravity: 2.02 to 2.08 |

Otros números CAS |

12510-42-8 66733-21-9 |

Pictogramas |

Health Hazard |

Números CAS relacionados |

100801-58-9 (dealuminated) |

Sinónimos |

erionite erionite (CaKNa(Al2Si7O18)2.14H2O) erionite, dealuminated Na-erionite |

Origen del producto |

United States |

Foundational & Exploratory

Erionite: A Comprehensive Technical Guide to its Mineral Properties, Composition, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erionite is a naturally occurring fibrous zeolite mineral that has garnered significant scientific attention due to its potent carcinogenic properties, exceeding those of asbestos in some studies.[1] This technical guide provides an in-depth overview of the mineralogical properties, chemical composition, and the current understanding of the molecular mechanisms underlying its toxicity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of mineral-induced diseases and the development of therapeutic interventions.

Mineralogical and Physicochemical Properties

This compound belongs to the zeolite group of minerals, which are hydrated aluminosilicates of alkali and alkaline-earth metals.[2] It typically forms as woolly, fibrous masses in cavities of volcanic tuffs and basalts.[3] The fundamental structure of this compound consists of a framework of silica and alumina tetrahedra linked to form a cage-like structure with channels and cavities that can accommodate water molecules and various cations.[4]

Chemical Composition and Crystal Structure

The generalized chemical formula for the this compound series is (Na₂,K₂,Ca)₂Al₄Si₁₄O₃₆·15H₂O.[5] The specific composition can vary, leading to the classification of three main species based on the dominant extra-framework cation: this compound-Na, this compound-K, and this compound-Ca.[6]

Table 1: Crystallographic and Compositional Data for this compound Species

| Property | This compound-Na | This compound-K | This compound-Ca |

| Ideal Formula | (Na₂,K₂,Ca)₂[Al₄Si₁₄O₃₆]·15H₂O | (K₂,Na₂,Ca)₂[Al₄Si₁₄O₃₆]·15H₂O | (Ca,Na₂,K₂)₂[Al₄Si₁₄O₃₆]·15H₂O |

| Crystal System | Hexagonal | Hexagonal | Hexagonal |

| Space Group | P6₃/mmc | P6₃/mmc | P6₃/mmc |

| Unit Cell (a) | 13.214 Å[6] | 13.227 Å[6] | 13.333 Å[6] |

| Unit Cell (c) | 15.048 Å[6] | 15.075 Å[6] | 15.091 Å[6] |

| Si/Al Ratio | ~3 | ~3 | ~3 |

Table 2: Physical and Optical Properties of this compound

| Property | Value |

| Mohs Hardness | 3.5 - 4[5] |

| Density (g/cm³) | 2.02 - 2.13[6] |

| Luster | Vitreous to silky[5] |

| Color | White, colorless, gray, green, orange[5] |

| Streak | White[5] |

| Cleavage | [7] Distinct[5] |

| Fracture | Splintery[5] |

| Optical Properties | Uniaxial (-)[5] |

| Refractive Index (nω) | 1.4711[5] |

| Refractive Index (nε) | 1.474[5] |

| Birefringence | 0.0191[5] |

Experimental Protocols for this compound Characterization

Accurate characterization of this compound is crucial for toxicological studies and risk assessment. A multi-technique approach is typically employed.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a sample and determine the unit cell parameters of this compound.

Methodology:

-

Sample Preparation: A bulk sample is ground to a fine powder (typically <10 µm) to ensure random orientation of the crystallites. For quantitative analysis, an internal standard (e.g., corundum) is often mixed with the sample in a known weight ratio.

-

Instrument Setup: A powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation) is used.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5-70°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to a reference database (e.g., the ICDD Powder Diffraction File). For detailed structural information, Rietveld refinement is performed to refine the crystal structure and quantify the mineral phases.[8]

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

Objective: To observe the morphology of this compound fibers and determine their elemental composition.

Methodology:

-

Sample Preparation: A representative portion of the sample is mounted on an aluminum stub using conductive carbon tape or adhesive. The sample is then sputter-coated with a thin layer of a conductive material (e.g., carbon or gold-palladium) to prevent charging under the electron beam.[9]

-

SEM Imaging: The sample is introduced into the SEM chamber. An accelerating voltage of 15-20 kV is typically used.[9] Images are acquired at various magnifications to observe the fibrous nature, size, and surface features of the this compound particles.

-

EDS Analysis: The electron beam is focused on individual fibers of interest. The emitted X-rays are collected by the EDS detector to generate a spectrum of elemental composition. This provides qualitative and semi-quantitative data on the elements present (e.g., Si, Al, O, Na, K, Ca, Mg).[9][10] An acquisition time of at least 60 seconds is recommended for a good signal-to-noise ratio.[11]

Biological Activity and Signaling Pathways

The carcinogenicity of this compound is strongly linked to its fibrous nature and biopersistence, which trigger chronic inflammation and subsequent cellular damage.[12] Inhalation of this compound fibers can lead to malignant mesothelioma, a highly aggressive cancer of the pleural lining.[12][13]

This compound-Induced Carcinogenesis

The current understanding of this compound-induced mesothelioma involves a complex interplay of inflammatory responses and cellular signaling pathways. Upon inhalation, this compound fibers are phagocytosed by macrophages, which triggers the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12]

A key signaling pathway implicated in this process is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[7][14] Asbestos and this compound-induced TNF-α signaling leads to the activation of NF-κB, which promotes the survival of mesothelial cells that have sustained genetic damage, thereby increasing the risk of malignant transformation.[12][14]

Furthermore, asbestos and this compound can induce necrotic cell death, leading to the release of the damage-associated molecular pattern (DAMP) molecule, High Mobility Group Box 1 (HMGB1) .[3][12] HMGB1 can then activate the NALP3 inflammasome , a multi-protein complex that further promotes the secretion of IL-1β and perpetuates the inflammatory cycle, contributing to tumor growth.[12][13]

References

- 1. This compound, the “killer fiber” worse than asbestos: potential mechanism of toxicity identified | Sapienza Università di Roma [uniroma1.it]

- 2. emu2017.unimore.it [emu2017.unimore.it]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Elettra Sincrotrone Trieste [elettra.eu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. IZA Commission on Natural Zeolites [iza-online.org]

- 7. A molecular targeting against nuclear factor-κB, as a chemotherapeutic approach for human malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Procedures for X-Ray Diffraction Phase Analysis: The Case of Fine Sediments from Peña Blanca, Chihuahua, Mexico | MDPI [mdpi.com]

- 9. bpb-ap-se2.wpmucdn.com [bpb-ap-se2.wpmucdn.com]

- 10. researchgate.net [researchgate.net]

- 11. bpb-ap-se2.wpmucdn.com [bpb-ap-se2.wpmucdn.com]

- 12. Targeting Mechanisms of Asbestos and this compound Carcinogenesis in Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. TNF-α inhibits asbestos-induced cytotoxicity via a NF-κB-dependent pathway, a possible mechanism for asbestos-induced oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Erionite: A Comprehensive Technical Guide to its Geological Occurrence and Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erionite, a naturally occurring fibrous zeolite, has garnered significant scientific attention due to its potent carcinogenicity, in some cases exceeding that of asbestos.[1] Understanding its geological occurrence and formation is paramount for assessing exposure risks and developing mitigation strategies. This technical guide provides an in-depth overview of the geological settings conducive to this compound formation, its physicochemical properties, and the analytical methodologies used for its characterization. Quantitative data from various global deposits are summarized, and detailed experimental protocols for this compound analysis are provided. Furthermore, this guide utilizes visualizations to elucidate the complex formation pathways and analytical workflows associated with this hazardous mineral.

Geological Occurrence

This compound is primarily found in volcanic and volcanically-derived rocks, where it typically forms through diagenesis or hydrothermal alteration.[2] Its presence has been documented in numerous locations worldwide, including North America, Turkey, New Zealand, and Italy.[1][3] The mineral is commonly hosted in tuffs and basalts.[2]

Host Rock Associations

This compound occurrences can be broadly categorized into two main types of host rocks:

-

Felsic Rocks: In felsic rocks, particularly volcanic tuffs deposited in lacustrine (lake) environments, this compound often occurs as a disseminated cementing matrix.[2] These deposits are typically associated with the alteration of silica-rich volcanic ash in alkaline lake waters.[1]

-

Mafic Rocks: In mafic rocks, such as basalts, this compound is commonly found filling vesicles (gas bubbles) and fractures.[2] This type of occurrence is often the result of low-temperature hydrothermal alteration of the host rock.[1]

Global Distribution

Significant this compound deposits have been identified globally. In the United States, notable occurrences are found in states such as Oregon, North Dakota, Nevada, and Arizona, often within Cenozoic tuffaceous sedimentary rocks.[3][4] The Cappadocia region of Turkey is infamous for high incidences of mesothelioma linked to environmental exposure to this compound found in volcanic tuffs used as building materials.[5] Other documented occurrences are in New Zealand, Japan, Italy, and Mexico.[3][6]

Formation of this compound

The formation of this compound is a complex process involving the alteration of precursor materials under specific geochemical conditions. The two primary mechanisms of formation are diagenesis and hydrothermal alteration.[1]

Diagenetic Formation in Lacustrine Environments

This is a common pathway for the formation of this compound in tuffaceous sedimentary rocks. The process can be summarized as follows:

-

Deposition of Volcanic Ash: Volcanic eruptions deposit silica-rich ash into alkaline, saline lakes.[1]

-

Alteration of Volcanic Glass: The alkaline lake water reacts with the unstable volcanic glass in the ash.

-

Precipitation of Zeolites: This reaction leads to the dissolution of the glass and the subsequent precipitation of a series of zeolite minerals. The specific zeolite formed depends on factors such as the chemical composition of the water and the precursor ash, pH, and temperature. This compound often forms in association with other zeolites like clinoptilolite, chabazite, and phillipsite.[2]

dot

Hydrothermal Alteration

This compound can also form through the action of heated, chemically active fluids (hydrothermal fluids) on susceptible host rocks. This process is common in volcanic terrains.

-

Source of Fluids and Heat: Groundwater or meteoric water is heated by a nearby heat source, such as a magma body.

-

Fluid-Rock Interaction: The heated, often alkaline, fluids circulate through fractures and vesicles in volcanic rocks (e.g., basalts, rhyolites).

-

Leaching and Precipitation: These fluids leach silica, alumina, and other elements from the host rock. As the fluids cool or their chemical conditions change, this compound and other secondary minerals precipitate in open spaces. This process typically occurs at low temperatures (below 150°C) and low pressures.[7]

dot

Physicochemical Properties and Data

This compound is a member of the zeolite group of minerals, which are hydrated aluminosilicates of alkali and alkaline earth metals.[3] It has a hexagonal crystal structure and can be classified into three species based on the dominant extra-framework cation: this compound-K (potassium), this compound-Na (sodium), and this compound-Ca (calcium).[1]

Chemical Composition

The chemical composition of this compound can vary significantly depending on its geological origin. The following table summarizes representative chemical compositions of this compound from different locations.

| Oxide | Rome, Oregon, USA (this compound-Na)[8] | Tuzkoy, Turkey[9] | North Dakota, USA[9] |

| SiO₂ | 67.24 | 66.86 | 66.58 |

| Al₂O₃ | 12.63 | 12.87 | 13.15 |

| Fe₂O₃ | 0.25 | 0.45 | 0.49 |

| MgO | 0.23 | 1.34 | 1.15 |

| CaO | 1.58 | 2.56 | 2.98 |

| Na₂O | 4.65 | 0.48 | 0.55 |

| K₂O | 2.87 | 3.98 | 3.55 |

| H₂O | 10.55 | 11.46 | 11.55 |

Fiber Dimensions

The fibrous nature of this compound is a key factor in its toxicity. Fiber dimensions can vary between different deposits.

| Location | Fiber Length (µm) | Fiber Diameter (µm) | Reference |

| Rome, Oregon, USA | 2 - 200 | 0.1 - 10 | [3] |

| North Dakota, USA | 2 - >200 | < 0.2 - 10 | [9] |

| Turkey | 2 - >200 | < 0.2 - 10 | [9] |

Experimental Protocols for this compound Characterization

A multi-analytical approach is typically required for the unambiguous identification and characterization of this compound.[10]

dot

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a bulk sample and to confirm the presence of this compound.

Methodology:

-

Sample Preparation: A representative portion of the bulk sample is ground to a fine powder (typically <10 µm) using a mortar and pestle. The powdered sample is then mounted onto a sample holder. To minimize preferred orientation of fibrous minerals, a side-loading or back-loading preparation technique is often used.[10]

-

Instrument Setup: A powder X-ray diffractometer is used. Typical instrument settings for this compound analysis include:

-

X-ray source: Cu Kα radiation

-

Voltage and Current: e.g., 40 kV and 40 mA

-

Scan range (2θ): 5° to 65°

-

Step size: 0.02°

-

Scan speed: 1°/minute

-

-

Data Analysis: The resulting diffraction pattern is analyzed using software to identify the mineral phases present by comparing the observed diffraction peaks to a database of known mineral patterns (e.g., the ICDD PDF database). The characteristic diffraction peaks for this compound are used for its identification.

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

Objective: To observe the morphology of the mineral fibers and to determine their elemental composition.

Methodology:

-

Sample Preparation: A small, representative fragment of the sample or a portion of the powdered sample is mounted on an aluminum stub using double-sided carbon tape. The sample is then coated with a thin layer of conductive material (e.g., carbon or gold) to prevent charging under the electron beam.[11]

-

SEM Imaging: The sample is introduced into the SEM chamber.

-

An accelerating voltage of 15-20 kV is typically used.[11]

-

The sample is scanned to locate fibrous minerals.

-

High-resolution images of the fibers are captured to document their morphology (e.g., length, diameter, habit).

-

-

EDS Analysis:

-

The electron beam is focused on an individual fiber or a bundle of fibers.

-

The EDS detector collects the X-rays emitted from the sample.

-

The resulting EDS spectrum shows peaks corresponding to the elements present in the fiber. This allows for qualitative and semi-quantitative elemental analysis. The relative abundance of Si, Al, K, Na, Ca, and Mg is used to classify the this compound species.[11]

-

Transmission Electron Microscopy (TEM)

Objective: To obtain high-resolution images of individual fibers, determine their crystal structure via selected area electron diffraction (SAED), and perform quantitative elemental analysis.

Methodology:

-

Sample Preparation: This is a critical step and can be performed in several ways. One common method involves:

-

Dispersing a small amount of the powdered sample in a volatile solvent (e.g., ethanol or methanol).

-

Sonicating the suspension to break up agglomerates.

-

Depositing a drop of the suspension onto a TEM grid (typically a carbon-coated copper grid) and allowing the solvent to evaporate.[11]

-

-

TEM Analysis:

-

The grid is placed in the TEM.

-

An accelerating voltage of 200 kV is commonly used.

-

Bright-field imaging is used to observe the morphology of individual fibers at high magnification.

-

Selected Area Electron Diffraction (SAED): The electron beam is diffracted by the crystal lattice of a single fiber, producing a diffraction pattern. This pattern is characteristic of the crystal structure and can be used to definitively identify this compound.[12]

-

EDS Analysis: Similar to SEM-EDS, TEM can be equipped with an EDS detector for quantitative elemental analysis of individual fibers. Due to the high energy of the electron beam, cryogenic sample holders may be used to minimize damage to the delicate this compound fibers.[12]

-

Conclusion

The geological occurrence and formation of this compound are intrinsically linked to volcanic activity and subsequent alteration processes in specific geochemical environments. Its presence in both felsic and mafic volcanic rocks, formed through diagenetic and hydrothermal pathways, underscores the need for careful geological assessment in regions with susceptible rock types. The characterization of this compound requires a combination of sophisticated analytical techniques to determine its mineralogy, morphology, and chemical composition, all of which are critical factors in assessing its potential health risks. This guide provides a foundational understanding for researchers and professionals engaged in the study of this compound and the development of strategies to mitigate its impact.

References

- 1. btsoft.com [btsoft.com]

- 2. Analytical Method [keikaventures.com]

- 3. seattleasbestostest.com [seattleasbestostest.com]

- 4. Asbestos analysis according to international standards [crb-gmbh.com]

- 5. Frontiers | Global geological occurrence and character of the carcinogenic zeolite mineral, this compound: A review [frontiersin.org]

- 6. ANALYTICAL METHODS - Toxicological Profile for Asbestos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. agssci.com [agssci.com]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. nzgs.org [nzgs.org]

- 11. bpb-ap-se2.wpmucdn.com [bpb-ap-se2.wpmucdn.com]

- 12. 43658461.fs1.hubspotusercontent-na1.net [43658461.fs1.hubspotusercontent-na1.net]

Erionite Exposure: A Technical Guide to Associated Health Risks and Pathogenic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erionite, a naturally occurring fibrous zeolite mineral, is a potent Group 1 human carcinogen associated with a significantly elevated risk of malignant mesothelioma, lung cancer, and other respiratory diseases.[1] Its carcinogenicity, estimated to be hundreds of times greater than that of chrysotile asbestos, presents a serious public health concern, particularly in regions with natural deposits.[2] This technical guide provides a comprehensive overview of the health risks associated with this compound exposure, detailing the underlying molecular and cellular mechanisms of its pathogenicity. It summarizes quantitative epidemiological and experimental data, outlines detailed methodologies for key in vitro and in vivo studies, and visualizes the critical signaling pathways involved in this compound-induced disease. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in understanding and mitigating the health impacts of this compound.

Introduction: this compound, a Potent Mineral Carcinogen

This compound is a fibrous mineral belonging to the zeolite group, typically found in volcanic tuff and ash that has been altered by weathering and groundwater.[1] Its fibrous nature allows it to become airborne when disturbed, posing a significant inhalation hazard.[1] While possessing some properties similar to asbestos, this compound is considered to be a more potent carcinogen.[2]

The most striking evidence of this compound's carcinogenicity comes from epidemiological studies in the Cappadocia region of Turkey, where villages built with this compound-containing materials have experienced devastating epidemics of malignant mesothelioma, with the disease accounting for up to 50% of all deaths in some communities.[3][4] Cases of this compound-associated mesothelioma and other lung diseases have also been identified in North America, indicating a broader geographical health risk.[5]

The primary health risks associated with this compound exposure include:

-

Malignant Mesothelioma: A rare and aggressive cancer of the mesothelial lining of the lungs (pleura), abdomen (peritoneum), and other organs. This compound exposure is a primary cause of mesothelioma in affected regions.[1]

-

Lung Cancer: this compound exposure is also linked to an increased risk of lung cancer.[1]

-

Non-Malignant Respiratory Diseases: These include pleural plaques and interstitial fibrosis, which are scarring of the lung tissue.

This guide will delve into the quantitative data supporting these health risks, the intricate molecular pathways that drive this compound's toxicity, and the experimental protocols used to investigate these phenomena.

Quantitative Data on this compound Exposure and Health Risks

The following tables summarize key quantitative data from epidemiological studies in this compound-exposed populations and experimental animal studies comparing the carcinogenicity of this compound to asbestos.

Table 1: Mesothelioma Incidence and Mortality in Turkish Villages with Environmental this compound Exposure

| Village (Turkey) | Exposure Type | Annual Mesothelioma Incidence/Mortality Rate | Percentage of Deaths due to Mesothelioma | Reference |

| Karain, Tuzköy, Sarihidir | Environmental | 8 deaths per 1,000 inhabitants (crude mortality rate) | 21.8% - 51.5% | [6] |

| Karain | Environmental | 639/100,000 (males), 1266/100,000 (females) | 50.5% | [7] |

| Boyali | Environmental | - | 6.25% | [8] |

Table 2: Environmental this compound Exposure Levels

| Location | Sample Type | This compound Concentration (fibers/mL) | Reference |

| Turkish Villages | Outdoor Air | 0.001 - 0.3 | [6] |

| Turkish Villages | Indoor Air | 0.005 - 1.38 | [6] |

| Dunn County, ND | Ambient Air (near gravel roads) | Up to 0.001 | [7] |

Table 3: Comparative Carcinogenicity of this compound and Asbestos in Animal Studies

| Fiber Type | Animal Model | Administration Route | Outcome | Potency Relative to Asbestos | Reference |

| This compound (Oregon) | Rats | Inhalation | High incidence of mesothelioma | - | [9] |

| This compound (Oregon & Turkey) | Rats | Intrapleural Inoculation | High incidence of mesothelioma (nearly 100% with Oregon this compound) | - | [9] |

| This compound | Rats | Intrapleural Injection | - | 100-500 times more potent than crocidolite asbestos | [6] |

| This compound | Rats | Intrapleural Injection | - | 300-800 times more potent than chrysotile asbestos | [6] |

Mechanisms of this compound-Induced Pathogenesis

The carcinogenicity of this compound is a multi-faceted process involving chronic inflammation, oxidative stress, and direct interactions between the fibers and target cells, leading to genetic and epigenetic alterations. A key factor in this process is the biopersistence of this compound fibers in the lungs.

The Inflammatory Cascade

Chronic inflammation is a hallmark of this compound-induced disease.[10] The deposition of this compound fibers in the pleural cavity triggers a robust and sustained inflammatory response, which is central to the development of mesothelioma.

This compound fibers, like asbestos, are potent activators of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome in mesothelial cells and macrophages.[3][11] This multi-protein complex plays a crucial role in the innate immune response.

The activation of the NLRP3 inflammasome by this compound is a two-step process:

-

Priming: this compound exposure upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).

-

Activation: The physical interaction of this compound fibers with the cell leads to the assembly of the inflammasome complex, which then activates caspase-1.

Activated caspase-1 cleaves pro-IL-1β into its mature, pro-inflammatory form, IL-1β, which is then secreted from the cell.[11]

This compound exposure can induce necrotic cell death in mesothelial cells.[10] This leads to the release of damage-associated molecular patterns (DAMPs), most notably High Mobility Group Box 1 (HMGB1).[10]

Extracellular HMGB1 acts as a potent pro-inflammatory cytokine, triggering a signaling cascade that promotes cell survival and proliferation, creating a microenvironment conducive to carcinogenesis. The key steps in this pathway are:

-

HMGB1 Release: Necrotic mesothelial cells release HMGB1.

-

Macrophage Recruitment and TNF-α Secretion: HMGB1 recruits macrophages to the site of injury, stimulating them to secrete Tumor Necrosis Factor-alpha (TNF-α).[10]

-

NF-κB Activation: TNF-α binds to its receptor on mesothelial cells, activating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10]

-

Cell Survival and Proliferation: Activated NF-κB promotes the expression of genes that inhibit apoptosis and stimulate cell proliferation. This allows mesothelial cells that have sustained DNA damage from this compound to survive and potentially undergo malignant transformation.[7][10]

Oxidative Stress and Genotoxicity

This compound fibers can induce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in target cells. This can occur through several mechanisms, including frustrated phagocytosis by macrophages and interactions with cellular components. The resulting oxidative stress can lead to DNA damage, lipid peroxidation, and protein modification, contributing to the genotoxicity of this compound.

Genetic Susceptibility

Genetic factors play a significant role in the susceptibility to this compound-induced mesothelioma.[12] Studies of families in the Cappadocia region have revealed a pattern of Mendelian inheritance of mesothelioma risk, suggesting a strong genetic predisposition.

Germline mutations in the BRCA1-associated protein 1 (BAP1) gene have been identified as a key factor in this susceptibility.[13] Individuals with germline BAP1 mutations have a significantly increased risk of developing mesothelioma and other cancers upon exposure to this compound or asbestos.

Experimental Protocols

A variety of in vitro and in vivo experimental models are used to investigate the mechanisms of this compound toxicity. The following sections provide an overview of some key methodologies.

In Vitro Studies

-

Cell Lines:

-

MeT-5A: An immortalized human mesothelial cell line, commonly used as a model for normal mesothelial cells.

-

A549: A human lung adenocarcinoma cell line, used to model alveolar epithelial cells.

-

THP-1: A human monocytic cell line that can be differentiated into macrophages to study the inflammatory response.

-

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

This compound fibers (e.g., from Oregon or Turkey) are sterilized and suspended in culture medium. The size and concentration of the fibers are critical parameters and should be thoroughly characterized.

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Plate cells in a 96-well plate and allow them to adhere.

-

Expose cells to various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

-

γ-H2AX Staining: This immunofluorescence assay detects the phosphorylation of the histone variant H2AX, a marker of DNA double-strand breaks.

-

Culture cells on coverslips and expose them to this compound.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the γ-H2AX foci using fluorescence microscopy.

-

-

Quantitative Real-Time PCR (qPCR): Used to measure the gene expression of cytokines (e.g., IL1B, TNF, IL6) and other relevant genes.

-

Expose cells to this compound and extract total RNA.

-

Synthesize complementary DNA (cDNA) by reverse transcription.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Analyze the data to determine the relative gene expression levels.

-

-

Western Blotting: Used to detect and quantify the protein levels of signaling molecules (e.g., NLRP3, caspase-1, HMGB1, phosphorylated NF-κB).

-

Prepare cell lysates from this compound-exposed and control cells.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with specific primary antibodies, followed by enzyme-linked secondary antibodies.

-

Detect the signal using chemiluminescence.

-

In Vivo Studies

-

Animal Models: Rats and mice are commonly used to study the in vivo effects of this compound.

-

Exposure Methods:

-

Inhalation: This is the most physiologically relevant route of exposure. Animals are placed in inhalation chambers and exposed to aerosolized this compound fibers for a specified duration.[9][14]

-

Intrapleural or Intraperitoneal Injection: This method involves directly injecting a suspension of this compound fibers into the pleural or peritoneal cavity. While not mimicking natural exposure, it is a potent method for inducing mesothelioma and studying its development.[9]

-

-

Endpoint Analysis:

-

Histopathology: Tissues (lungs, pleura, etc.) are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to examine for pathological changes, including inflammation, fibrosis, and tumor formation.

-

Immunohistochemistry: Used to detect the expression of specific proteins (e.g., BAP1, markers of cell proliferation) in tissue sections.

-

Analysis of Bronchoalveolar Lavage (BAL) Fluid: BAL fluid can be collected to analyze the inflammatory cell infiltrate and cytokine levels in the lungs.

-

Conclusion and Future Directions

The evidence overwhelmingly indicates that this compound is a highly carcinogenic mineral fiber that poses a significant threat to human health. The mechanisms of its toxicity are complex, involving a sustained inflammatory response mediated by the NLRP3 inflammasome and the HMGB1-TNF-α-NF-κB axis, coupled with oxidative stress and genotoxicity. Genetic susceptibility, particularly germline BAP1 mutations, plays a critical role in determining individual risk.

For drug development professionals, the signaling pathways detailed in this guide represent potential targets for chemoprevention and therapeutic intervention. Strategies aimed at modulating the inflammatory response, such as inhibiting the NLRP3 inflammasome or blocking the action of TNF-α, may hold promise for mitigating the effects of this compound exposure.

Future research should continue to elucidate the precise molecular interactions between this compound fibers and cellular components. A deeper understanding of the role of genetic and epigenetic factors in this compound carcinogenesis is also needed. Furthermore, the development of sensitive biomarkers for early detection of this compound-related diseases is a critical public health priority. Continued investigation into the global distribution of this compound deposits and potential exposure pathways is essential for preventing future epidemics of mesothelioma and other this compound-induced diseases.

References

- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Global geological occurrence and character of the carcinogenic zeolite mineral, this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asbestos and this compound prime and activate the NLRP3 inflammasome that stimulates autocrine cytokine release in human mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How asbestos and other fibers cause mesothelioma - Gaudino - Translational Lung Cancer Research [tlcr.amegroups.org]

- 5. e-century.us [e-century.us]

- 6. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and asbestos differently cause transformation of human mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro genotoxic activities of fibrous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound exposure and mesotheliomas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting Mechanisms of Asbestos and this compound Carcinogenesis in Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Mesothelioma - Wikipedia [en.wikipedia.org]

- 13. Molecular pathways: targeting mechanisms of asbestos and this compound carcinogenesis in mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pluripotential nature of mesotheliomata induced by inhalation of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

Crystalline Structure of Erionite Fibers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erionite is a naturally occurring fibrous zeolite mineral that has garnered significant attention due to its potent carcinogenic properties, being classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Its fibrous nature, similar to asbestos, is linked to the development of malignant mesothelioma, a rare and aggressive cancer.[3][4] Understanding the crystalline structure of this compound fibers is paramount for elucidating the mechanisms of its toxicity and for developing potential therapeutic interventions. This technical guide provides an in-depth overview of the core crystallographic features of this compound, detailed experimental protocols for its characterization, and a summary of the key signaling pathways implicated in its carcinogenicity.

Crystalline Structure of this compound

This compound belongs to the zeolite group of minerals, which are microporous, crystalline aluminosilicates. Its structure is characterized by a framework of silica and alumina tetrahedra linked by shared oxygen atoms, forming a network of cages and channels.[1][5] The general chemical formula for the this compound series can be expressed as (Na₂,K₂,Ca)₂Al₄Si₁₄O₃₆·15H₂O, with variations in the extra-framework cation content leading to different species such as this compound-Na, this compound-K, and this compound-Ca.[6][7]

The crystal system of this compound is hexagonal, and it most commonly crystallizes in the P6₃/mmc space group.[1][8][9][10] The fibrous or acicular (needle-like) habit of this compound arises from its crystal growth, which is elongated along the c-axis.[1][6]

Data Presentation: Crystallographic Properties of this compound

The following table summarizes the key crystallographic data for this compound from various studies. It is important to note that slight variations in unit cell parameters and chemical composition can occur depending on the specific locality and the extra-framework cation composition of the this compound sample.

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [1][6][8] |

| Space Group | P6₃/mmc | [1][6][8][9] |

| Unit Cell Parameters | ||

| a | 13.214 - 13.333 Å | [1][5] |

| c | 15.048 - 15.12 Å | [1][5][11] |

| General Chemical Formula | (Na₂,K₂,Ca)₂Al₄Si₁₄O₃₆·15H₂O | [6][7] |

| Specific Chemical Formula (Tuzköy, Turkey) | (K₂.₆₃Ca₁.₅₇Mg₀.₇₆Na₀.₁₃Ba₀.₀₁)[Si₂₈.₆₂Al₇.₃₅]O₇₂·28.3H₂O | [1][3] |

| Specific Chemical Formula (Rome, Oregon, USA) | K₂(Na,Ca₀.₅)₈[Al₁₀Si₂₆O₇₂]·30H₂O | [9] |

Experimental Protocols for Characterization

The accurate characterization of this compound fibers relies on a combination of analytical techniques to determine their morphology, crystal structure, and chemical composition.

X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure of this compound. It provides information on the unit cell dimensions and space group.

Methodology:

-

Sample Preparation: A representative sample of the this compound-containing material is ground to a fine powder. To minimize preferred orientation of the fibrous crystals, a side-loading technique is often employed where the powder is gently packed into the sample holder.[12]

-

Instrumentation: A powder diffractometer equipped with a copper (Cu) Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a range of 2θ angles, typically from 3° to 55°.[1] Long count times may be necessary to detect small quantities of this compound in a mixed sample.[13]

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks of this compound. The positions and intensities of these peaks are compared to standard diffraction patterns for this compound to confirm its presence and determine its crystallographic parameters. Rietveld refinement can be used for detailed structural analysis.[9]

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging of the morphology and internal structure of individual this compound fibers.

Methodology:

-

Sample Preparation: A small amount of the sample is dispersed in a solvent such as ethanol.[14] A drop of the suspension is then placed on a TEM grid (e.g., a carbon-coated copper grid) and allowed to dry.[14][15]

-

Instrumentation: A transmission electron microscope operating at an accelerating voltage of around 200 kV is used. To prevent damage to the this compound fibers from the electron beam, a cryogenic sample holder can be employed.

-

Imaging: Bright-field and dark-field imaging modes are used to visualize the morphology, size, and any defects in the this compound fibers. High-resolution TEM (HRTEM) can reveal the lattice fringes of the crystal structure.

Selected Area Electron Diffraction (SAED)

SAED is performed in conjunction with TEM to determine the crystallographic orientation and unit cell parameters of a single this compound fiber.

Methodology:

-

Procedure: A selected area aperture is used to isolate a single this compound fiber in the TEM. The microscope is then switched to diffraction mode, and an electron diffraction pattern is generated from the selected fiber.

-

Data Analysis: The resulting diffraction pattern, which is a projection of the reciprocal lattice of the crystal, consists of a series of spots. The distances and angles between these spots are measured to determine the lattice parameters of the this compound fiber.[15] The symmetry of the pattern provides information about the crystal's orientation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the characterization of this compound fibers.

Signaling Pathways in this compound-Induced Carcinogenesis

Exposure to this compound fibers triggers a complex cascade of cellular and molecular events that contribute to the development of mesothelioma. A key initiating event is the release of the damage-associated molecular pattern (DAMP) molecule, High Mobility Group Box 1 (HMGB1), from mesothelial cells upon injury by this compound fibers.[3][10][15] This leads to a chronic inflammatory response, a hallmark of asbestos- and this compound-induced carcinogenesis.[3]

Caption: Key signaling pathways in this compound-induced mesothelioma.

The released HMGB1 acts as a pro-inflammatory cytokine, recruiting macrophages to the site of fiber deposition.[11] These macrophages, in turn, secrete other inflammatory mediators, most notably Tumor Necrosis Factor-alpha (TNF-α).[3][11] TNF-α then activates the Nuclear Factor-kappa B (NF-κB) signaling pathway in the surrounding mesothelial cells.[3][15] The activation of NF-κB promotes cell survival and proliferation, allowing cells that have sustained DNA damage from the this compound fibers to escape apoptosis and continue to divide, ultimately leading to malignant transformation and the development of mesothelioma.[3]

Other signaling pathways have also been implicated in this compound-induced carcinogenesis, including the PI3K/AKT/mTOR pathway, the MAPK pathway (specifically Erk1/2), and the HGF/c-Met pathway, all of which are involved in cell growth, survival, and proliferation.[6][15]

Conclusion

A thorough understanding of the crystalline structure of this compound fibers is fundamental to comprehending their carcinogenic potential. The combination of its specific fibrous morphology, crystal structure, and surface chemistry contributes to its biological activity. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this compound. Furthermore, the elucidation of the signaling pathways involved in this compound-induced mesothelioma offers potential targets for the development of novel therapeutic and preventative strategies for individuals at high risk of exposure. Continued research in these areas is crucial for mitigating the health risks associated with this hazardous mineral.

References

- 1. lightsources.org [lightsources.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Mechanisms of Asbestos and this compound Carcinogenesis in Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical and Prognostic Features of this compound-Induced Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound, the “killer fiber” worse than asbestos: potential mechanism of toxicity identified | Sapienza Università di Roma [uniroma1.it]

- 9. Continuous Exposure to Chrysotile Asbestos Can Cause Transformation of Human Mesothelial Cells via HMGB1 and TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of HMGB1 in the Pathogenesis of Mesothelioma - Haining Yang [grantome.com]

- 11. HMGB1 released by mesothelial cells drives the development of asbestos-induced mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular pathways: targeting mechanisms of asbestos and this compound carcinogenesis in mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. This compound and asbestos differently cause transformation of human mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

North American Erionite Deposits: A Technical Guide to Geological Occurrence, Health Risks, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erionite, a naturally occurring fibrous zeolite mineral, is recognized as a potent Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Significant deposits of this compound are found across North America, particularly in the western United States and Mexico, posing a potential public health risk. This technical guide provides a comprehensive overview of this compound deposits in North America, focusing on their geological context, mineralogical characteristics, and the molecular mechanisms underlying their carcinogenicity. Detailed experimental protocols for the characterization of this compound fibers and the assessment of their health impacts are presented, alongside quantitative data from various North American sites. Furthermore, key signaling pathways implicated in this compound-induced mesothelioma are illustrated through detailed diagrams to aid in research and the development of potential therapeutic interventions.

Geological Occurrence and Distribution of this compound in North America

This compound is primarily found in altered volcanic tuff and ash deposits. In North America, this compound occurrences are widespread, with notable deposits in several western U.S. states, including Arizona, California, Nevada, Oregon, North Dakota, South Dakota, and Utah, as well as in Mexico.[3][4][5] These deposits are often associated with Cenozoic silicic tuffs in lacustrine (lake) environments.[6] The mineral can be found in various forms, from prismatic to acicular and fibrous, with the latter being of greatest concern for human health.[6]

The presence of this compound in gravels used for road surfacing in states like North Dakota has raised concerns about occupational and environmental exposure.[4][5][7] When disturbed, these materials can release airborne fibers that are easily inhaled.

Mineralogical and Chemical Characteristics

This compound is a hydrated aluminosilicate mineral with a hexagonal crystal structure.[8] Its fibrous habit is a key determinant of its pathogenicity. The chemical composition of this compound can vary, leading to its classification into three main subspecies based on the dominant cation: this compound-Na, this compound-K, and this compound-Ca.[9]

Table 1: Chemical Composition of North American this compound Samples

| Location | Type | SiO2 (wt%) | Al2O3 (wt%) | K2O (wt%) | Na2O (wt%) | CaO (wt%) | MgO (wt%) | Fe2O3 (wt%) | Reference |

| Rome, Oregon | This compound-Na | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [3][10][11][12] |

| Jersey, Nevada | This compound-Na | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | < 1 | [13] |

| Killdeer Mtns, ND | This compound-K | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 0.03–1.99 | [13] |

| Central Mexico | This compound-Na | Not specified | Not specified | Not specified | Not specified | Present | Not specified | Not specified | [6] |

Note: Specific weight percentages for all oxides were not consistently available across all cited literature.

Table 2: Fiber Dimensions and Concentrations of this compound in North America

| Sample Type/Location | Fiber Length (µm) | Fiber Diameter (µm) | Concentration | Reference |

| Tuffaceous Sedimentary Rocks (Western US) | 2-200 | 0.1-10 | Trace to nearly 100% | [6] |

| Human Lung Tissue (North American Case) | > 5 | Not specified | 124,000 uncoated fibers/g wet tissue | [14] |

| Human Lung Tissue (North American Case) | Not specified | Not specified | 2,480 this compound ferruginous bodies/g wet tissue | [14] |

| Airborne (North Dakota) | 0.56 - 38 (mean 3.57) | 0.06 - 5.04 (mean 0.31) | Equaled or exceeded concentrations in Turkish villages with high mesothelioma rates | [15][16] |

Health Risks and Carcinogenesis

Exposure to this compound fibers is strongly associated with the development of malignant mesothelioma, a rare and aggressive cancer of the linings of the lungs, abdomen, and heart.[5][7] The carcinogenicity of this compound is considered to be significantly higher than that of asbestos.[2][3] The long, thin, and durable nature of this compound fibers allows them to penetrate deep into the lungs and persist for long periods, leading to chronic inflammation and cellular damage.

Molecular Mechanisms of this compound-Induced Carcinogenesis

The carcinogenicity of this compound is a multi-step process involving chronic inflammation, the generation of reactive oxygen species (ROS), and the dysregulation of key cellular signaling pathways. Upon inhalation, this compound fibers are phagocytosed by macrophages, triggering an inflammatory response characterized by the release of cytokines such as TNF-α and IL-1β.[17] This chronic inflammation is believed to play a critical role in the initiation and promotion of mesothelioma.

Several signaling pathways have been identified as being aberrantly activated in response to this compound exposure, contributing to cell proliferation, survival, and transformation. These include:

-

AP-1 (Activator Protein-1) and NF-κB (Nuclear Factor-kappa B) Signaling: These transcription factors are activated by inflammatory signals and oxidative stress, leading to the expression of genes involved in cell proliferation and survival.[6][17]

-

PI3K (Phosphoinositide 3-kinase)/AKT/mTOR (mammalian Target of Rapamycin) Pathway: This pathway is a central regulator of cell growth, survival, and metabolism and is frequently activated in mesothelioma.[6][17]

Experimental Protocols

This compound Characterization

-

Crushing and Sieving: Gently crush bulk rock samples to disaggregate the material. Sieve to obtain a respirable-sized fraction (e.g., <10 µm).

-

Suspension and Deposition: Suspend a small amount of the fine fraction in filtered, deionized water. Use ultrasonication to disperse the particles. Deposit the suspension onto a filter membrane (e.g., polycarbonate or mixed cellulose ester) through vacuum filtration.

-

Coating for SEM-EDX: A portion of the filter is mounted on an aluminum stub using conductive carbon tape and sputter-coated with a conductive material (e.g., carbon or gold-palladium) to prevent charging under the electron beam.[14]

-

Imaging: Use a scanning electron microscope (SEM) to visualize the morphology of the mineral fibers.[14] Identify fibers based on their asbestiform characteristics (e.g., high aspect ratio, flexibility).

-

Elemental Analysis: Utilize an energy-dispersive X-ray (EDX) detector to obtain the elemental composition of individual fibers.[14]

-

This compound Identification Criteria:

-

Confirm the presence of silicon (Si), aluminum (Al), and oxygen (O) as major constituents.

-

Identify the dominant extra-framework cations (Na, K, Ca) to classify the this compound subspecies.

-

Use elemental ratios (e.g., Si/Al) to help differentiate this compound from other fibrous zeolites.[10]

-

Apply correction factors for quantitative analysis of small fibers to account for particle size effects.[11][12]

-

For more detailed morphological and crystallographic analysis, TEM is employed.

-

Sample Preparation: A small portion of the filter from the suspension is prepared for TEM analysis, often by direct transfer to a TEM grid.

-

Analysis: TEM provides higher resolution imaging of fiber morphology and can be used for selected area electron diffraction (SAED) to determine the crystal structure, confirming the mineral identity.

Analysis of this compound in Biological Tissues

-

Tissue Digestion: A sample of lung tissue is digested to remove organic material. A common method involves using a sodium hypochlorite (bleach) solution.[4]

-

Fiber Isolation: The remaining inorganic material, including this compound fibers and ferruginous bodies, is collected on a filter membrane.

-

Microscopic Analysis: The filter is analyzed using light microscopy to count asbestos/erionite bodies and by SEM-EDX or TEM to identify and quantify uncoated fibers.[4][14]

In Vitro and In Vivo Carcinogenicity Assessment

-

Cell Culture: Human mesothelial cells (e.g., MeT-5A) or other relevant cell lines are cultured.

-

This compound Exposure: Cells are exposed to varying concentrations of respirable this compound fibers for defined periods.

-

Endpoint Analysis: Assess for endpoints such as cytotoxicity, genotoxicity (e.g., DNA damage), and cell transformation (e.g., focus formation assay).

-

Animal Model: Rodents (rats or mice) are commonly used.

-

Exposure Routes: Exposure can be via inhalation, or intrapleural or intraperitoneal injection of this compound fibers.[8]

-

Duration: Long-term studies are necessary to observe tumor development due to the long latency period of mesothelioma.

-

Endpoint Analysis: Animals are monitored for signs of disease. At the end of the study, tissues are collected for histopathological analysis to identify and characterize tumors, particularly mesothelioma.

Experimental and Analytical Workflow

Conclusion and Future Directions

The presence of this compound deposits in North America represents a significant, though perhaps underappreciated, public health concern. The high carcinogenic potential of this compound necessitates continued research into its distribution, the mechanisms of its toxicity, and effective strategies for mitigating exposure. For researchers and drug development professionals, a thorough understanding of the molecular pathways dysregulated by this compound is crucial for the identification of novel biomarkers for early detection and the development of targeted therapies for mesothelioma. The experimental protocols and data presented in this guide provide a foundation for further investigation into this hazardous mineral. Future work should focus on developing standardized methods for the quantification of airborne this compound, conducting epidemiological studies in potentially exposed North American populations, and exploring therapeutic interventions that target the inflammatory and proliferative signaling cascades induced by this compound.

References

- 1. This compound, the “killer fiber” worse than asbestos: potential mechanism of toxicity identified | Sapienza Università di Roma [uniroma1.it]

- 2. Global geological occurrence and character of the carcinogenic zeolite mineral, this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. researchgate.net [researchgate.net]

- 5. Geological occurrence, mineralogical characterization, and risk assessment of potentially carcinogenic this compound in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular pathways: targeting mechanisms of asbestos and this compound carcinogenesis in mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Cancer-Causing Substances - NCI [cancer.gov]

- 8. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. PI-3K/Akt signal pathway plays a crucial role in arsenite-induced cell proliferation of human keratinocytes through induction of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative chemical analysis of this compound fibres using a micro-analytical SEM-EDX method | Semantic Scholar [semanticscholar.org]

- 12. Quantitative chemical analysis of this compound fibres using a micro-analytical SEM-EDX method - European Journal of Mineralogy Volume 28 Number 2 — Schweizerbart science publishers [schweizerbart.de]

- 13. Where is iron in this compound? A multidisciplinary study on fibrous this compound-Na from Jersey (Nevada, USA) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpb-ap-se2.wpmucdn.com [bpb-ap-se2.wpmucdn.com]

- 15. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Targeting Mechanisms of Asbestos and this compound Carcinogenesis in Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the History of Erionite Discovery and Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erionite, a naturally occurring fibrous zeolite, has journeyed from a mineralogical curiosity to a significant public health concern. Initially identified for its unique physical properties, it is now recognized as a potent human carcinogen, far exceeding the carcinogenic potential of asbestos. This technical guide provides an in-depth history of this compound's discovery and the subsequent research that has unveiled its hazardous nature. It is intended to serve as a comprehensive resource, detailing the mineral's properties, the timeline of its scientific investigation, key experimental findings, and the current understanding of its mechanisms of toxicity. This information is crucial for researchers in environmental health, toxicology, and oncology, as well as for professionals involved in the development of drugs targeting fiber-induced carcinogenesis.

Discovery and Initial Characterization

This compound was first described in 1898 by mineralogist Arthur S. Eakle.[1][2][3] He identified it as a new zeolite mineral found in cavities of rhyolite lava near Durkee, Oregon, noting its characteristic white, woolly, and fibrous masses.[1][2][3] The name "this compound" is derived from the Greek word "erion" (wool), alluding to its appearance.[4] For many years, it was considered a rare mineral with limited known occurrences.

Mineralogical and Chemical Properties

This compound is a hydrated aluminosilicate mineral with a hexagonal crystal system.[2] Its fibrous nature is a key characteristic, with individual crystals often being acicular (needle-like).[2] The chemical formula for this compound is variable, with different cations such as sodium (Na), potassium (K), and calcium (Ca) occupying the channels within its crystal structure. This has led to the classification of different this compound species, including this compound-Na, this compound-K, and this compound-Ca.[5]

| Property | Description |

| Chemical Formula | (Na₂,K₂,Ca)₂Al₄Si₁₄O₃₆·15H₂O[2][6] |

| Crystal System | Hexagonal[2] |

| Crystal Habit | Acicular, fibrous, wool-like masses[2] |

| Color | White, colorless[2] |

| Luster | Vitreous to silky[2] |

| Hardness (Mohs) | 3.5 - 4[2] |

| Specific Gravity | 2.02 - 2.13 g/cm³[2] |

Table 1: General Properties of this compound

Commercial Use and Exposure

Commercial mining of this compound-containing ores began in the United States in the 1960s and continued into the 1970s.[7] It was primarily used as a noble-metal-impregnated catalyst in hydrocarbon-cracking processes.[7][8] However, its commercial use was not widespread and largely ceased by the late 1980s following the discovery of its health risks.[3][9]

Exposure to this compound is not limited to occupational settings. Significant environmental exposure has been documented in regions with natural this compound deposits. The most notable examples are the villages in the Cappadocia region of Turkey, where this compound-containing volcanic tuff was used as a building material for homes.[1][10] In the United States, this compound has been found in at least 13 states, and concerns have been raised about exposure from this compound-containing gravel used for road surfacing in North Dakota.[11][12]

The Discovery of Carcinogenicity: The Turkish Epidemic

The understanding of this compound as a major health hazard emerged from epidemiological studies in the Cappadocia region of Turkey in the late 1970s. A team of researchers led by Dr. Izzettin Baris investigated an unusually high incidence of malignant mesothelioma, a rare and aggressive cancer of the lining of the lungs and abdomen, in several villages.[1][13] Their research established a clear link between exposure to this compound from the local volcanic tuff and the mesothelioma epidemic.[1][13] In some of these villages, mesothelioma accounted for up to 50% of all deaths.[13]

This pivotal research led the International Agency for Research on Cancer (IARC) to classify this compound as a Group 1 carcinogen, meaning it is carcinogenic to humans, in 1987.[1][3]

Quantitative Comparison of Carcinogenicity: this compound vs. Asbestos

Numerous studies have demonstrated that this compound is significantly more potent in causing mesothelioma than asbestos. The data below summarizes findings from various animal studies.

| Fiber Type | Carcinogenic Potency Comparison | Reference |

| This compound vs. Chrysotile Asbestos | 500-800 times more tumorigenic | [3][11] |

| This compound vs. Crocidolite Asbestos | 200 times more tumorigenic | [11] |

| This compound (Oregon) in rats | 100% developed tumors | [14] |

| This compound (Turkey) in rats | 95% developed tumors | [14] |

| Chrysotile Asbestos in rats | 47.5% developed tumors | [14] |

Table 2: Comparative Carcinogenicity of this compound and Asbestos in Animal Studies

Key Experimental Research and Methodologies

The investigation into this compound's toxicity has involved a range of experimental approaches, from mineralogical analysis to in vivo and in vitro toxicological studies.

Mineralogical Analysis

The identification and characterization of this compound fibers are critical for assessing exposure and risk. The following techniques are commonly employed:

-

X-Ray Diffraction (XRD): Used to determine the crystal structure of the mineral and to distinguish this compound from other zeolites.

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): Provides high-resolution images of the fiber morphology and elemental composition.

-

Transmission Electron Microscopy with Energy Dispersive X-ray Spectroscopy (TEM-EDS): Offers even higher magnification to examine the ultrastructure of the fibers and their chemical makeup.

Experimental Workflow for this compound Identification

Caption: Workflow for the identification and characterization of this compound fibers.

In Vivo Carcinogenicity Studies

Animal models, primarily rats, have been instrumental in establishing the carcinogenicity of this compound and comparing its potency to asbestos.

Typical Experimental Protocol for In Vivo Studies:

-

Animal Model: Wistar rats are commonly used.

-

Fiber Preparation: this compound fibers are milled and suspended in a sterile saline solution.

-

Administration Routes:

-

Inhalation: Rats are exposed to aerosolized this compound fibers in inhalation chambers for a specified duration.[15]

-

Intrapleural Injection: A suspension of this compound fibers is directly injected into the pleural cavity.[15]

-

Intraperitoneal Injection: The fiber suspension is injected into the peritoneal cavity.[15]

-

-

Observation Period: Animals are monitored for their lifespan for tumor development.

-

Endpoint Analysis: At necropsy, tissues are examined for the presence of tumors, particularly mesothelioma. Histopathological analysis is performed to confirm the diagnosis.

In Vitro Toxicity Studies

Cell culture models are used to investigate the cellular and molecular mechanisms of this compound toxicity.

General Protocol for In Vitro Studies:

-

Cell Lines: Human mesothelial cells are the most relevant cell type.

-

Fiber Exposure: Cells are exposed to varying concentrations of this compound fibers in culture.

-

Toxicity Assays:

-

Cytotoxicity Assays (e.g., MTT, LDH): To measure cell death.

-

Genotoxicity Assays (e.g., Comet assay, micronucleus test): To assess DNA damage.

-

Gene Expression Analysis (e.g., qPCR, Western blot): To measure the expression of genes and proteins involved in inflammation, cell proliferation, and apoptosis.

-

Analysis of Cellular Signaling Pathways: To identify the molecular pathways activated by this compound.

-

Mechanisms of this compound-Induced Carcinogenesis

Research has begun to elucidate the complex molecular mechanisms by which this compound induces mesothelioma. A key process is the induction of chronic inflammation.

When this compound fibers are inhaled, they are engulfed by macrophages in the lungs.[16] The fibers are biopersistent and cannot be easily cleared, leading to a sustained inflammatory response.[17] This chronic inflammation is characterized by the release of pro-inflammatory cytokines and growth factors, creating a microenvironment that promotes cell proliferation and transformation.

Several signaling pathways have been implicated in this process:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key regulator of the inflammatory response, its activation promotes cell survival and proliferation.[18]

-

AP-1 (Activator Protein-1): A transcription factor involved in cell growth and differentiation, which is activated by this compound exposure.[10]

-

HMGB1 (High Mobility Group Box 1) and the Nalp3 Inflammasome: this compound can induce the release of HMGB1, a damage-associated molecular pattern (DAMP), which in turn activates the Nalp3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β and TNF-α.[18][19]

Signaling Pathways in this compound-Induced Mesothelioma

Caption: Key signaling pathways involved in this compound-induced carcinogenesis.

Timeline of this compound Discovery and Research

The following diagram illustrates the key milestones in the history of this compound research.

Timeline of this compound Research

Caption: A timeline of significant events in the history of this compound.

Conclusion

The history of this compound research serves as a compelling case study in environmental and occupational health. From its humble discovery as a fibrous mineral to its current status as a potent human carcinogen, the scientific journey has been driven by astute clinical observation, rigorous epidemiological investigation, and detailed experimental research. The elucidation of its extreme carcinogenicity, surpassing that of asbestos, underscores the importance of understanding the health risks associated with mineral fibers. For researchers and drug development professionals, the signaling pathways identified in this compound-induced mesothelioma present potential targets for therapeutic intervention. Continued research into the intricate molecular mechanisms of this compound toxicity is essential for developing effective prevention and treatment strategies for this devastating disease.

References

- 1. Dangerous dust: this compound - an asbestos-like mineral causing a cancer epidemic in Turkey - is found in at least 13 states [earthmagazine.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Global geological occurrence and character of the carcinogenic zeolite mineral, this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Environmental and occupational exposure to this compound and related health risks: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IZA Commission on Natural Zeolites [iza-online.org]

- 6. This compound | Fibrous Zeolite, Carcinogenic, Asbestos-like | Britannica [britannica.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. This compound | Research Starters | EBSCO Research [ebsco.com]

- 9. This compound - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound | AlCaH60KNaO36Si2+3 | CID 61565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound exposure in North Dakota and Turkish villages with mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Cancer-Causing Substances - NCI [cancer.gov]

- 13. Frontiers | Global geological occurrence and character of the carcinogenic zeolite mineral, this compound: A review [frontiersin.org]

- 14. tandfonline.com [tandfonline.com]

- 15. This compound (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 16. This compound, the “killer fiber” worse than asbestos: potential mechanism of toxicity identified | Sapienza Università di Roma [uniroma1.it]

- 17. researchgate.net [researchgate.net]

- 18. Targeting Mechanisms of Asbestos and this compound Carcinogenesis in Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular pathways: targeting mechanisms of asbestos and this compound carcinogenesis in mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

Erionite Exposure Pathways in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erionite, a naturally occurring fibrous mineral, is a potent carcinogen linked to the development of malignant mesothelioma and other respiratory diseases. This technical guide provides an in-depth overview of the environmental exposure pathways of this compound, methodologies for its detection and quantification, and the molecular signaling cascades implicated in its pathogenesis. Detailed experimental protocols and quantitative exposure data are presented to serve as a comprehensive resource for researchers and professionals in environmental health and drug development.

Introduction to this compound

This compound is a fibrous zeolite mineral that forms in volcanic tuffs and sediments.[1][2] Its chemical and physical properties, particularly its fiber dimensions and biopersistence, contribute to its high carcinogenicity, which is considered to be greater than that of asbestos.[3] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 1 carcinogen, definitively linking it to human cancers.[3]

Geological Occurrence and Environmental Release

This compound deposits are found worldwide, with significant occurrences in regions with volcanic geology. In the United States, this compound is found in several western states, including North Dakota, where it has been used in gravel for road surfacing.[2][4]

The primary mechanism of environmental release is the disturbance of this compound-bearing rock and soil.[4] Natural weathering and anthropogenic activities such as mining, construction, and even vehicle traffic on unpaved roads can release this compound fibers into the air.[4][5]

Environmental Exposure Pathways

The principal pathway of human exposure to this compound is the inhalation of airborne fibers . Once airborne, these microscopic fibers can be readily inhaled and deposited deep within the lungs.

A secondary, though less characterized, pathway is ingestion . This can occur through:

-

Consumption of drinking water contaminated with this compound fibers.

-

Ingestion of soil, particularly in children.

-

Consumption of food products contaminated with airborne this compound dust.

The logical relationship between the source, release, and exposure pathways is illustrated in the diagram below.

Quantitative Exposure Data

Numerous studies have quantified this compound concentrations in various environmental media. The following tables summarize findings from key studies in regions with known this compound deposits.

Table 1: this compound Concentrations in Air Samples

| Location | Sample Type | Concentration Range (fibers/cc) | Reference |

| Dunn County, ND, USA | Outdoor Air (roadside) | 0.012 (mean PCME) | [5][6] |

| Dunn County, ND, USA | Indoor Air (sweeping) | 0.061 (mean PCME) | [5][6] |

| Dunn County, ND, USA | Vehicle Air (driving on gravel roads) | 0.022 (mean PCME) | [5][6] |

| Turkish Villages | Outdoor Air (roadside) | 0.000 - 0.0017 (mean PCME) | [6] |

| Turkish Villages | Indoor Air (cleaning) | 0.03 - 1.38 | [6] |

| Custer National Forest, USA | Personal Air (forestry activities) | Not detectable - 0.36 | [6] |

PCME: Phase Contrast Microscopy Equivalent

Table 2: this compound Concentrations in Soil and Water

| Location | Sample Type | Concentration | Reference |

| North Dakota, USA | Soil | Not detectable to ~5% by weight (PLM) | [6] |

| --- | Water | Data not widely available | --- |

Methodologies for Environmental Detection and Quantification